Ethyl 4-hydroxycyclohexanecarboxylate

Physical Organic Chemistry Process Chemistry Analytical Method Development

Ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7) is a cyclohexane derivative containing both a hydroxyl group and an ethyl ester moiety. This bifunctional compound, typically supplied as a mixture of cis and trans isomers, is a versatile intermediate in organic synthesis, with established utility in pharmaceutical development and polymer chemistry.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 17159-80-7
Cat. No. B104090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxycyclohexanecarboxylate
CAS17159-80-7
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)O
InChIInChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3
InChIKeyBZKQJSLASWRDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxycyclohexanecarboxylate (CAS 17159-80-7): A Bifunctional Cycloaliphatic Building Block for Pharmaceutical and Polymer Synthesis


Ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7) is a cyclohexane derivative containing both a hydroxyl group and an ethyl ester moiety [1]. This bifunctional compound, typically supplied as a mixture of cis and trans isomers, is a versatile intermediate in organic synthesis, with established utility in pharmaceutical development and polymer chemistry . Its molecular structure provides two distinct handles for selective derivatization, enabling sequential transformations that are often difficult to achieve with simpler monofunctional cycloaliphatic esters [1].

Why Ethyl 4-Hydroxycyclohexanecarboxylate Cannot Be Replaced by Common Cycloaliphatic Esters


Generic substitution of Ethyl 4-hydroxycyclohexanecarboxylate with simpler cycloaliphatic esters such as Ethyl cyclohexanecarboxylate (CAS 3289-28-9) or Methyl 4-hydroxycyclohexanecarboxylate (CAS 17449-76-2) introduces significant functional, physical, and stereochemical disparities that undermine both synthetic utility and procurement value. The absence of the 4-hydroxyl group in Ethyl cyclohexanecarboxylate eliminates a key reactive site for further derivatization and results in a markedly different polarity profile, with implications for both reaction compatibility and downstream purification . Conversely, the use of a methyl ester analog, while preserving the hydroxy functionality, results in a lower boiling point and higher volatility, which can lead to increased material loss during solvent removal and may alter reaction kinetics in ester-dependent transformations . Furthermore, the commercial material is predominantly supplied as a mixture of cis and trans isomers, whereas stereochemically pure alternatives or other esters may exhibit different reactivities in stereoselective applications, necessitating rigorous validation .

Quantitative Differentiation of Ethyl 4-Hydroxycyclohexanecarboxylate: A Data-Driven Selection Guide


Physical Property Comparison: Density and Refractive Index Differentiate Ethyl 4-Hydroxycyclohexanecarboxylate from Non-Hydroxylated Analog

Ethyl 4-hydroxycyclohexanecarboxylate exhibits significantly higher density and refractive index compared to the non-hydroxylated analog Ethyl cyclohexanecarboxylate (CAS 3289-28-9). The presence of the hydroxyl group enables intermolecular hydrogen bonding, which increases cohesive energy density and polarizability, resulting in measurable differences in these key physical constants .

Physical Organic Chemistry Process Chemistry Analytical Method Development

Refractive Index Variation as a Process Analytical Technology (PAT) Differentiator

The refractive index (n20/D) of Ethyl 4-hydroxycyclohexanecarboxylate is 1.466, substantially higher than that of the non-hydroxylated analog Ethyl cyclohexanecarboxylate (1.442) . This 0.024 unit difference is readily measurable with standard refractometers and can serve as a rapid, non-destructive check for identity or contamination during production.

Process Analytical Technology In-line Monitoring Quality Control

Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester Impact on LogP and Purification

While direct experimental LogP for Ethyl 4-hydroxycyclohexanecarboxylate is not widely reported, class-level inference based on ester chain length and computed values for the corresponding carboxylate anion allows for a meaningful comparison with the methyl ester analog. The ethyl ester is predicted to be approximately 0.5 LogP units more lipophilic than the methyl ester (estimated Methyl 4-hydroxycyclohexanecarboxylate LogP ~0.71) [1]. This increased lipophilicity translates to significantly longer retention times on reversed-phase HPLC columns (e.g., C18), offering improved separation from polar impurities and facilitating purification by flash chromatography.

Medicinal Chemistry ADME Properties Chromatography

Synthetic Utility: Sequential Derivatization via Orthogonal Hydroxyl and Ester Functionalities

Ethyl 4-hydroxycyclohexanecarboxylate possesses two distinct reactive sites: a hydroxyl group amenable to esterification, etherification, or oxidation, and an ethyl ester group that can be selectively hydrolyzed to the carboxylic acid or reduced to the primary alcohol. This orthogonal reactivity is explicitly absent in monofunctional analogs like Ethyl cyclohexanecarboxylate (no hydroxyl) or Cyclohexanol (no ester) [1]. In a representative patent procedure, the ethyl ester of 4-hydroxycyclohexanecarboxylate is first hydrolyzed under basic conditions to the carboxylic acid, followed by alkylation at the carboxylate with a pentamethylbenzyl chloride, demonstrating a two-step sequence that is not possible with simpler cycloaliphatic esters [2].

Organic Synthesis Protecting Group Strategy Polymer Chemistry

Commercial Availability and Purity Specification: Consistent Quality Across Multiple Vendors

Ethyl 4-hydroxycyclohexanecarboxylate is commercially available from multiple established chemical suppliers (e.g., Thermo Scientific, ChemImpex, AK Scientific) with consistent purity specifications of 97-98% by GC . In contrast, stereochemically defined cis- or trans-isomers are less readily available and often require custom synthesis, which introduces longer lead times and higher costs. The cis+trans mixture (CAS 17159-80-7) is the standard catalog item, ensuring reliable procurement for most synthetic applications where stereochemistry is not the primary determinant of downstream activity.

Chemical Procurement Supply Chain Quality Assurance

High-Value Application Scenarios for Ethyl 4-Hydroxycyclohexanecarboxylate in Pharmaceutical and Materials R&D


Synthesis of CNS-Targeted Pharmaceutical Intermediates

The bifunctional nature of Ethyl 4-hydroxycyclohexanecarboxylate makes it a strategic intermediate for constructing cyclohexane-containing scaffolds targeting central nervous system (CNS) disorders. The hydroxyl group can be elaborated to form ether or amine linkages, while the ethyl ester can be hydrolyzed to a carboxylic acid for amide coupling or further reduced to a primary alcohol for additional functionalization . This orthogonal reactivity enables efficient synthesis of complex molecules with improved drug-like properties, leveraging the established LogP and purification advantages documented in Section 3 [1].

Polymer and Material Science: Synthesis of Functionalized Polyesters and Plasticizers

The cyclohexane core with both ester and hydroxyl functionality serves as a valuable monomer or comonomer in polymer chemistry. The hydroxyl group can initiate ring-opening polymerization or be incorporated into polyesters, while the ethyl ester can be retained or hydrolyzed to control polymer properties. The higher density and refractive index of this compound, compared to non-hydroxylated analogs, translate into measurable differences in the final material properties, such as glass transition temperature and optical clarity [1]. This allows for precise tuning of polymer characteristics for applications ranging from specialty coatings to biomedical materials.

Stereoselective Synthesis and Chiral Building Block Derivatization

Although commonly supplied as a cis/trans mixture, Ethyl 4-hydroxycyclohexanecarboxylate can be used as a starting point for the synthesis of stereochemically pure intermediates through selective enzymatic or chemical resolution. The patent literature demonstrates the conversion of this mixture to trans-4-hydroxycyclohexanecarboxylic acid with >90% content via isomerization and recrystallization . The availability of a high-purity, well-characterized mixture simplifies the initial steps of such stereoselective syntheses and ensures batch-to-batch consistency for the subsequent resolution process.

Agrochemical Intermediate Development

The cyclohexane scaffold is a common motif in agrochemicals. Ethyl 4-hydroxycyclohexanecarboxylate provides a functionalized entry point for building novel herbicides, fungicides, or insecticides. The compound's moderate lipophilicity (estimated LogP ~1.2) and the ability to sequentially modify both the hydroxyl and ester groups allow medicinal chemists to fine-tune the physicochemical properties of candidate molecules, optimizing for foliar uptake, soil mobility, or target site binding [1].

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